
6-Sulfanylhexyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfanylhexyl nitrite is an organic compound characterized by the presence of a nitrite group attached to a hexyl chain with a sulfanyl (thiol) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylhexyl nitrite typically involves the reaction of 6-sulfanylhexanol with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction proceeds as follows:
6-Sulfanylhexanol+HNO2→6-Sulfanylhexyl nitrite+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can enhance yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Sulfanylhexyl nitrite undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrite group can be reduced to form amines.
Substitution: The nitrite group can be substituted by nucleophiles to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitrite group under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Sulfanylhexyl nitrite has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its vasodilatory effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Sulfanylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation.
Comparison with Similar Compounds
Similar Compounds
3-Sulfanylhexyl acetate: Similar structure with an acetate group instead of a nitrite group.
Amyl nitrite: Another nitrite ester with a shorter alkyl chain.
Hexyl nitrite: Similar nitrite ester with a different alkyl chain length.
Uniqueness
6-Sulfanylhexyl nitrite is unique due to the presence of both a thiol and a nitrite group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
915278-53-4 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
6-sulfanylhexyl nitrite |
InChI |
InChI=1S/C6H13NO2S/c8-7-9-5-3-1-2-4-6-10/h10H,1-6H2 |
InChI Key |
RSVKCCYXNKCECL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS)CCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


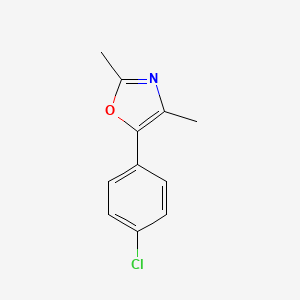

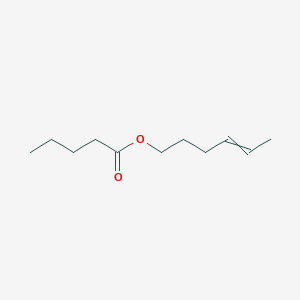
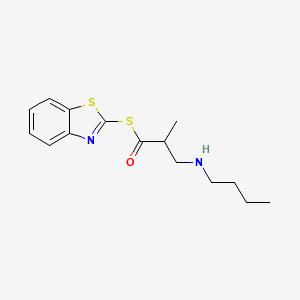
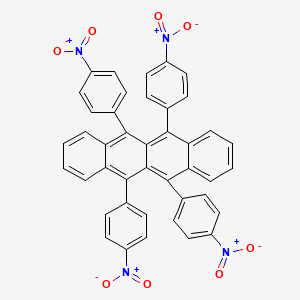
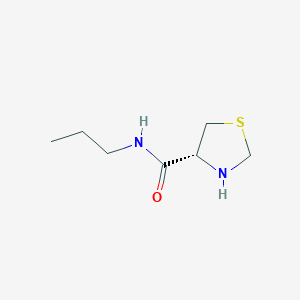

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
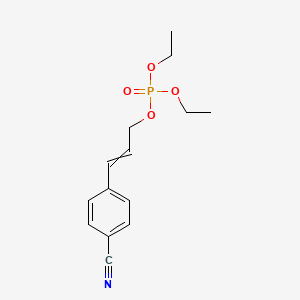
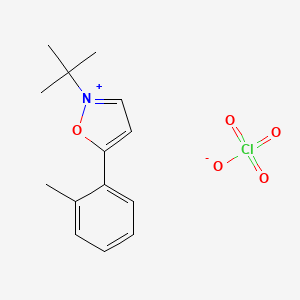
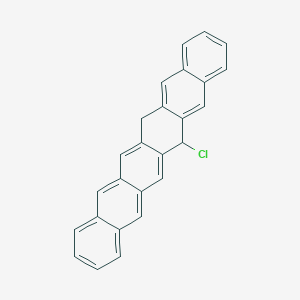
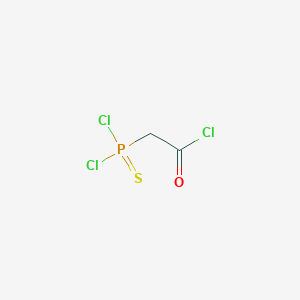
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
